molecular formula C20H22N4O2S B2633845 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone CAS No. 1351651-24-5

2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2633845
CAS No.: 1351651-24-5
M. Wt: 382.48
InChI Key: JDJUAJUJOQHYEJ-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole ring, a piperazine ring, and a hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Methylamino Group: The benzo[d]thiazole intermediate can be reacted with methylamine under appropriate conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then coupled with the benzo[d]thiazole derivative.

    Attachment of the Hydroxyphenyl Group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzo[d]thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]thiazol-2-ylamino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the methyl group on the amino moiety.

    2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: Has a methoxy group instead of a hydroxy group on the phenyl ring.

Uniqueness

The presence of the methylamino group and the hydroxyphenyl group in 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone may confer unique chemical and biological properties, such as increased solubility, specific binding affinity to biological targets, or distinct reactivity patterns.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-22(20-21-15-6-2-5-9-18(15)27-20)14-19(26)24-12-10-23(11-13-24)16-7-3-4-8-17(16)25/h2-9,25H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUAJUJOQHYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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